molecular formula C11H15NOS B6536716 N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide CAS No. 1060175-91-8

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide

Cat. No.: B6536716
CAS No.: 1060175-91-8
M. Wt: 209.31 g/mol
InChI Key: CXDUTYMTNVGXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Thiophen-3-yl)methyl]cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophene ring substituted at the 3-position via a methylene (-CH2-) linker. The cyclopentane moiety contributes to conformational rigidity, while the thiophene group introduces sulfur-mediated electronic interactions.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(10-3-1-2-4-10)12-7-9-5-6-14-8-9/h5-6,8,10H,1-4,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUTYMTNVGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide typically involves the formation of the thiophene ring followed by its functionalization. One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their ability to produce high yields and their applicability to large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Cyclopentyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide)
  • Substituents : Incorporates a phenyl-piperidinyl group instead of thiophen-3-ylmethyl.
  • Pharmacology: Classified as an opioid agonist due to piperidine and phenethyl motifs, contrasting with the non-opioid profile expected for the thiophene analog .
  • Molecular Weight : Likely higher (>350 g/mol) due to the bulky piperidinyl-phenethyl group.
N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide
  • Substituents : 2-Methoxyphenyl group replaces thiophen-3-yl.
  • Physicochemical Properties :
    • Molecular weight: 233.31 g/mol
    • logP: 2.7 (indicative of moderate lipophilicity)
    • Polar surface area: 32.84 Ų (due to methoxy oxygen) .
Hydrazine-1-Carbonothioyl Cyclopentanecarboxamide Derivatives
  • Substituents: Feature hydrazine-carbonothioyl groups (e.g., N-(2-(2-phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide).
  • Synthesis : Yields range from 53% to 66%, with melting points between 148°C and 201°C, influenced by hydrogen bonding from thioamide and hydrazine groups .
  • Molecular Weight : Higher (~300–350 g/mol) due to additional hydrazine and aromatic substituents.
Table 1: Key Properties of Cyclopentanecarboxamide Derivatives
Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Substituent
N-[(Thiophen-3-yl)methyl]cyclopentanecarboxamide* ~235 (estimated) ~2.5 N/A Thiophen-3-ylmethyl
N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide 233.31 2.7 N/A 2-Methoxyphenylmethyl
Cyclopentyl Fentanyl >350 >4.0 N/A Phenyl-piperidinyl
Compound 2.13 () ~335 N/A 148–150 Phenylthioacetyl-hydrazine
Compound 2.15 () ~325 N/A 195–197 2-Aminobenzoyl-hydrazine

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : Thiophene derivatives likely exhibit lower logP values than cyclopentyl fentanyl (due to reduced aromatic bulk) but higher than methoxyphenyl analogs (sulfur vs. oxygen polarity) .
  • Synthetic Accessibility : Hydrazine derivatives require multi-step syntheses with moderate yields (53–66%), while thiophene analogs may benefit from simpler coupling reactions .

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding : Hydrazine derivatives () leverage NH groups for hydrogen bonding, absent in the thiophene analog, which may rely on sulfur’s polarizability for weaker interactions.

Pharmacological and Functional Implications

  • Cyclopentyl Fentanyl : Binds opioid receptors due to piperidinyl-phenethyl motifs; the thiophene analog lacks these groups, suggesting divergent targets .
  • Hydrazine Derivatives : Thioamide and hydrazine groups may confer antimicrobial or anticancer activity, whereas the thiophene analog’s sulfur could modulate cytochrome P450 interactions .

Biological Activity

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a thiophene ring linked to a cyclopentanecarboxamide moiety. This structural combination is significant in determining its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate several biochemical pathways, particularly those involved in:

  • Inflammation
  • Oxidative stress
  • Cell proliferation

Thiophene derivatives are known to exhibit diverse biological effects, which may include anti-inflammatory and antimicrobial properties. The exact molecular pathways are still under investigation but suggest that this compound could influence multiple cellular processes.

Biological Activities

Research indicates that this compound exhibits promising potential in various therapeutic areas:

  • Antimicrobial Activity:
    • Exhibits activity against a range of bacteria and fungi.
    • Potential applications in treating infections caused by resistant strains.
  • Anticancer Properties:
    • Studies suggest it may inhibit cancer cell proliferation.
    • Mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects:
    • May reduce inflammation by inhibiting pro-inflammatory cytokines.
    • Relevant for conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thiophene-containing compounds:

Compound NameBiological ActivityUnique Features
TipepidineAntitussive agentContains a thiophene nucleus
TioconazoleAntifungalThiophene ring with specific antifungal properties
DorzolamideCarbonic anhydrase inhibitorUsed in glaucoma treatment

This compound stands out due to its specific combination of structural features, which may confer distinct biological activities compared to these similar compounds .

Case Studies

Several case studies have highlighted the biological activity of thiophene derivatives, including this compound:

  • Case Study on Antimicrobial Efficacy:
    • A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
    • The study utilized various concentrations to assess the Minimum Inhibitory Concentration (MIC), revealing effective results at lower concentrations.
  • Case Study on Anticancer Activity:
    • Research conducted on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis.
    • Flow cytometry was used to analyze cell cycle progression, indicating a G1 phase arrest in treated cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.